4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-17-9-15(10-18(11-17)27-2)23-20(25)24-7-5-16(6-8-24)28-19-4-3-14(12-21)13-22-19/h3-4,9-11,13,16H,5-8H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXEIPFDNMNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((5-cyanopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide , known for its complex structure and potential pharmacological applications, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique combination of functional groups that contribute to its biological activities. The structure includes a piperidine ring, a cyanopyridinyl moiety, and a dimethoxyphenyl group, which are crucial for its interaction with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity |
| Cyanopyridinyl Group | Enhances binding affinity |
| Dimethoxyphenyl Group | Increases lipophilicity and bioavailability |
The mechanism of action for this compound is hypothesized to involve modulation of specific receptors or enzymes. The cyanopyridinyl group may facilitate binding to active sites, while the piperidine structure can influence the compound's conformation and pharmacokinetic properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a related series of piperazine derivatives demonstrated promising results against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antibacterial and Antifungal Properties
The compound's antibacterial and antifungal activities have also been explored. Research has shown that piperidine derivatives can inhibit the growth of certain bacterial strains and fungi, potentially through interference with cellular processes .
Case Studies
- Antitumor Evaluation : A study involving a similar piperidine derivative showed a notable reduction in tumor size in xenograft models when administered at specific dosages, suggesting potential for therapeutic application in oncology.
- Antimicrobial Testing : In vitro assays demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyanopyridinyl Group : This step often utilizes coupling reagents to facilitate the reaction between the piperidine derivative and cyanopyridine.
- Attachment of the Dimethoxyphenyl Group : Nucleophilic substitution reactions are employed to attach this group effectively.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Piperidine Formation | Cyclization | Basic/acidic conditions |
| Cyanopyridine Attachment | Coupling | Coupling reagents |
| Dimethoxyphenyl Attachment | Nucleophilic Substitution | Dimethoxyphenyl halides |
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its specific functional groups.
Biological Activity Comparison Table
| Compound Name | Antitumor Activity | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-(3-cyanopyridin-2-yl)oxy-N-(2-methoxyphenyl)piperidine-1-carboxamide | High | Moderate | Low |
| 4-(3-cyanopyridin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | Low | High | High |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3,5-dimethoxyphenyl group increases polarity compared to halogenated analogues (e.g., 4-chlorophenyl or 3,5-difluorophenyl), likely reducing logP and improving aqueous solubility. In contrast, the 4-chlorophenyl analogue () exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Fluorinated derivatives (e.g., compounds) balance moderate lipophilicity with metabolic stability due to fluorine’s electronegativity .
The cyano group may also slow metabolic degradation compared to primary amines .
Synthetic Yields: Fluorinated piperidine-1-carboxamides () show high synthetic yields (90–120%), attributed to optimized fluorination protocols.
Pharmacological and Functional Insights
Key Differences:
- Receptor Binding: compounds with aminoethyl side chains show confirmed TAAR1 agonism, while the target compound’s cyano-pyridine and dimethoxy groups may alter binding kinetics or selectivity .
- Fluorinated analogues () avoid this liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
